molecular formula C9H8BrClO2 B2598392 6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 792954-07-5

6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine

Katalognummer: B2598392
CAS-Nummer: 792954-07-5
Molekulargewicht: 263.52
InChI-Schlüssel: MPYUWWANTIKFKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “6-Bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine” belongs to the class of organic compounds known as benzodioxines . These are aromatic compounds containing a benzene ring fused to a 1,4-dioxine ring .


Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized through various methods. For instance, 6-bromo-7-hydroxy-3-methylcoumarin (mBhc) has been developed as an efficient group for thiol-protection . The synthesis involved the use of one- and two-photon photolysis reactions .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Potential

A derivative of 2,3-dihydro-1,4-benzodioxin, synthesized through a multi-step chemical process involving bromoacetyl bromide and various anilines, exhibited notable antimicrobial and antifungal activities. Specifically, the compound 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide showed promising antimicrobial potential with a low percentage of hemolytic activity, indicating its safety for biological systems (Abbasi et al., 2020).

Anti-diabetic Potential

In another study, the anti-diabetic potential of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides was evaluated. The synthesized compounds demonstrated weak to moderate inhibitory activities against α-glucosidase enzyme, suggesting their possible therapeutic application in managing type-2 diabetes. The compounds with the most significant activity could serve as a foundation for developing new anti-diabetic medications (Abbasi et al., 2023).

Antibacterial Agents

The synthetic approach involving 1,4-benzodioxane-6-amine and various benzoic acids led to the creation of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, which showed potent antibacterial activity. These compounds were characterized for their structural integrity through spectral data and demonstrated modest toxicity, highlighting their potential as antibacterial agents (Abbasi et al., 2022).

Synthesis and Labeling Techniques

A detailed methodology for synthesizing an alpha adrenergic antagonist labeled with tritium, incorporating a 1,4-benzodioxan derivative, showcases the utility of such compounds in developing labeled molecules for research purposes. The process involves sequential reactions leading to the target molecule with a specific activity, proving the versatility of 1,4-benzodioxan derivatives in synthetic organic chemistry and tracer development (Guillaumet et al., 1984).

Eigenschaften

IUPAC Name

6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYUWWANTIKFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792954-07-5
Record name 6-bromo-7-(chloromethyl)-2,3-dihydro-1,4-benzodioxine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.